3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile
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Overview
Description
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile is a synthetic organic compound characterized by its unique structural features, including a dichlorobenzyl group, a sulfanyl linkage, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a nitrile.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the isothiazole intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the dichlorobenzyl intermediate with a thiol compound under basic conditions.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- **3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[(E)-2-(dimethylamino)vinyl]-1,2-thiazole-4-carbonitrile
Uniqueness
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile is unique due to its combination of a dichlorobenzyl group, a sulfanyl linkage, and an isothiazole ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3S2/c1-20(2)7-6-14-10(8-18)15(19-22-14)21-9-11-12(16)4-3-5-13(11)17/h3-7H,9H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKMTBRVBMLJTD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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